molecular formula C41H63N11O10 B1580625 [Leu8,des-Arg9]bradykinin CAS No. 64695-06-3

[Leu8,des-Arg9]bradykinin

Cat. No. B1580625
CAS RN: 64695-06-3
M. Wt: 870.0 g/mol
InChI Key: BGAPYBBQGHUQNM-YYGRSCHNSA-N
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Description

“[Leu8,des-Arg9]bradykinin” is a peptide used as a bradykinin-1 receptor (B1R) antagonist . It is frequently compared with the B1 receptor agonist des-Arg9-bradykinin . The peptide is also known as des-Arg9-[Leu8]-Bradykinin acetate salt .


Molecular Structure Analysis

The molecular formula of “this compound” is C41H63N11O10 . Its average mass is 870.007 Da, and its monoisotopic mass is 869.475952 Da .

Scientific Research Applications

[Leu8,des-Arg9]bradykinin has been used in a variety of scientific research applications, including studies of the cardiovascular system, inflammation, and cancer. In particular, it has been used to study the mechanisms of action of bradykinin, as well as its effects on the cardiovascular system, inflammation, and cancer. It has also been used to study the effects of bradykinin on the nervous system, as well as its potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The use of [Leu8,des-Arg9]bradykinin in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. Additionally, it can be used to study the effects of bradykinin on various systems, including the cardiovascular system, inflammation, and cancer.
However, there are also some limitations to using this compound in laboratory experiments. For example, it is difficult to control the concentration of this compound in experiments, and it is difficult to predict the effects of different concentrations. Additionally, it is difficult to control the duration of the effects of this compound, and its effects can vary between different cell types.

Future Directions

The future of [Leu8,des-Arg9]bradykinin is promising, as it has a wide range of potential applications. One potential future direction is the development of new and improved synthesis methods for this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic applications. Additionally, further research into the molecular mechanisms of action of this compound could lead to the development of new drugs that target specific pathways. Finally, further research into the effects of different concentrations of this compound could lead to the development of more effective laboratory experiments.

Safety and Hazards

Bradykinin, including its biologically active metabolite des-Arg9 bradykinin, plays a pivotal role in inflammation . Increased levels of bradykinin can lead to adverse consequences such as angioedema .

Biochemical Analysis

Biochemical Properties

[Leu8,des-Arg9]bradykinin interacts with various enzymes, proteins, and other biomolecules. It is known to play a role in the kallikrein-kinin system (KKS), which is associated with inflammatory response pathways mediating diverse functions in vascular permeability like thrombosis and blood coagulation . It is also known to interact with kinin B1 (BDKRB1) and B2 (BDKRB2) transmembrane receptors coupled with different subunits of G proteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to increase the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), the rate-limiting enzyme in prostaglandin synthesis, and subsequent PGE2 production . This effect is mediated through BDKRB2 and BDKRB1 receptors, respectively, with subsequent activation of the p38 and ERK1/2 pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to bind to AT1 and AT2 receptors in isolated membrane fractions . Moreover, it has been shown to increase the expression of PTGS2 and subsequent PGE2 production through its interaction with BDKRB2 and BDKRB1 receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, when exposed to kinin for an extended period of time, BDKRB2 is secluded into the lysosome for degradation, whereas short-term stimulation results in dephosphorylation and, as a result, the receptor is recycled back to the surface .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, it has been shown to inhibit the angiogenic effect of bradykinin and interleukin-1 in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is generated through enzymatic cleavage of kininogens by the protease enzymes kallikreins . Once released, it undergoes rapid metabolism by enzymes such as kininases and peptidases to maintain its physiological balance .

Transport and Distribution

It is known that bradykinin peptides and their receptors BDKRB1 and BDKRB2 are present in human amnion, and their abundance increases in term and preterm labor .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H63N11O10/c1-24(2)20-28(40(61)62)48-36(57)31-14-8-17-50(31)38(59)29(23-53)49-34(55)27(21-25-10-4-3-5-11-25)47-33(54)22-46-35(56)30-13-7-18-51(30)39(60)32-15-9-19-52(32)37(58)26(42)12-6-16-45-41(43)44/h3-5,10-11,24,26-32,53H,6-9,12-23,42H2,1-2H3,(H,46,56)(H,47,54)(H,48,57)(H,49,55)(H,61,62)(H4,43,44,45)/t26-,27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAPYBBQGHUQNM-YYGRSCHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H63N11O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983334
Record name N-[{1-[N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)seryl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

870.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64695-06-3
Record name Bradykinin, leu(8)-des-arg(9)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064695063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[{1-[N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)seryl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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